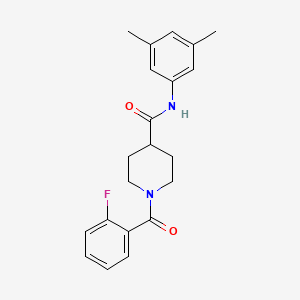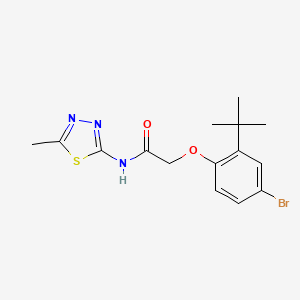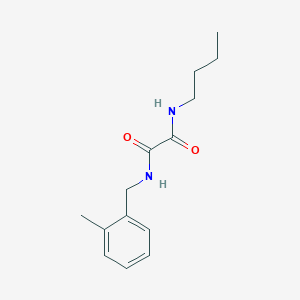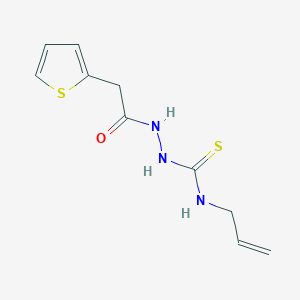![molecular formula C15H16ClN3O2 B4743264 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B4743264.png)
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone
概要
説明
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone: is a complex organic compound that features a chlorophenyl group, an oxazole ring, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the oxazole ring, followed by the introduction of the chlorophenyl group and the piperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
科学的研究の応用
Chemistry: In chemistry, [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme inhibition, receptor binding, or other biochemical processes.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, or other materials with specific properties.
作用機序
The mechanism of action of [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry, biology, or other fields.
類似化合物との比較
[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone: shares structural similarities with other oxazole derivatives and piperazine-containing compounds.
Dichloroaniline: Aniline derivatives with chlorine substitutions, which exhibit different chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific disciplines.
特性
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-18-6-8-19(9-7-18)15(20)13-10-14(21-17-13)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCKLQOHXZQGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,5-DICHLOROPHENYL)[4-(4-FLUOROPHENYL)PIPERAZINO]METHANONE](/img/structure/B4743190.png)
![4-methyl-3-[(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B4743192.png)
![N-{[2-(2-furoyl)hydrazino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4743203.png)


![(4-BROMO-1,3-DIMETHYL-1H-PYRAZOL-5-YL){4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4743223.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]propanediamide](/img/structure/B4743239.png)

![4-{5-[(1E)-2-CARBOXYETH-1-EN-1-YL]-2,3-DIMETHOXYBENZENESULFONAMIDO}BUTANOIC ACID](/img/structure/B4743250.png)
![4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 3-nitrobenzoate](/img/structure/B4743258.png)
![4-{[(3-CHLORO-2-METHYLANILINO)CARBONYL]AMINO}BENZOIC ACID](/img/structure/B4743268.png)
![methyl 3-cyclopropyl-6-(3-nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4743272.png)
![1-(2,3-Dichlorophenyl)-3-[4-(diethylamino)phenyl]thiourea](/img/structure/B4743278.png)
